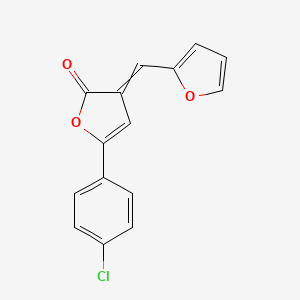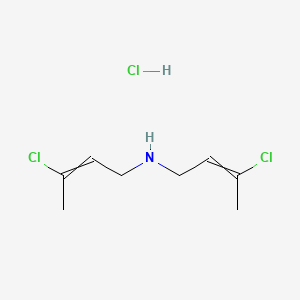![molecular formula C27H21ClN2O2 B12478647 N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B12478647.png)
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a naphthalene ring, and a chlorobenzoyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and naphthalene intermediates. One common method involves the acylation of 2-chlorobenzoyl chloride with a quinoline derivative, followed by the coupling of the resulting intermediate with a naphthalene carboxylic acid derivative. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and naphthalene derivatives .
科学的研究の応用
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tubercular and anti-cancer activities
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms
Industrial Applications: It may be used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline and naphthalene derivatives, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- 2-[(4-chlorobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones .
Uniqueness
What sets N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .
特性
分子式 |
C27H21ClN2O2 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H21ClN2O2/c28-24-13-4-3-11-23(24)27(32)30-16-6-9-19-17-20(14-15-25(19)30)29-26(31)22-12-5-8-18-7-1-2-10-21(18)22/h1-5,7-8,10-15,17H,6,9,16H2,(H,29,31) |
InChIキー |
ZVRAXZGOHRPZPM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478567.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12478592.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12478598.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12478602.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B12478610.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12478616.png)
![2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12478629.png)
![3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478631.png)
![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B12478648.png)
![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12478660.png)
